![molecular formula C14H13N3O5 B11126612 N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide](/img/structure/B11126612.png)
N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide is a compound that belongs to the class of furan derivatives Furan derivatives are known for their wide range of biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide typically involves the reaction of furan-2-carbaldehyde with 4-nitroaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming an intermediate Schiff base, which is then acetylated to yield the final product. The reaction conditions often include mild temperatures and the use of organic solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: N-[2-(furan-2-yl)-1-[(4-aminophenyl)amino]-2-oxoethyl]acetamide.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide involves its interaction with specific molecular targets. For instance, its potential anti-cancer activity is attributed to its ability to inhibit enzymes like topoisomerase, which are crucial for DNA replication in cancer cells. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating certain signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(furan-2-yl)-1-(4-aminophenyl)amino]-2-oxoethyl]acetamide
- **N-[2-(furan-2-yl)-1-(4-chlorophenyl)amino]-2-oxoethyl]acetamide
- **N-[2-(furan-2-yl)-1-(4-methoxyphenyl)amino]-2-oxoethyl]acetamide
Uniqueness
N-[2-(furan-2-yl)-1-[(4-nitrophenyl)amino]-2-oxoethyl]acetamide is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Properties
Molecular Formula |
C14H13N3O5 |
---|---|
Molecular Weight |
303.27 g/mol |
IUPAC Name |
N-[2-(furan-2-yl)-1-(4-nitroanilino)-2-oxoethyl]acetamide |
InChI |
InChI=1S/C14H13N3O5/c1-9(18)15-14(13(19)12-3-2-8-22-12)16-10-4-6-11(7-5-10)17(20)21/h2-8,14,16H,1H3,(H,15,18) |
InChI Key |
PJOLEXZMXOPCSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=CO1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.